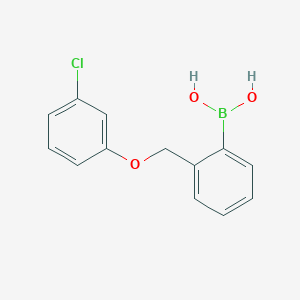

Ácido (2-((3-clorofenoxi)metil)fenil)borónico

Descripción general

Descripción

“(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256358-67-4 . It has a molecular weight of 262.5 and its linear formula is C13H12BClO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a chlorophenoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.

Chemical Reactions Analysis

Boronic acids, including “(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos son conocidos por su capacidad de interactuar con dioles, lo que los hace útiles en aplicaciones de detección. Se pueden utilizar para alterar las propiedades electrostáticas o lipofílicas de los fármacos o agentes fluorescentes para mejorar su permeación a través de las membranas modelo . Además, los ácidos borónicos combinados con sensores fluorescentes se han utilizado como sensores para el catecol y sus derivados amino, como la dopamina .

Trampa electrofílica

El compuesto puede estar potencialmente involucrado en la trampa electrofílica de intermediarios de arilometales con ésteres de borato a partir de haluros de arilo utilizando reactivos de Grignard o mediante intercambio litio-halógeno . Este es un paso crucial en varios procesos de síntesis orgánica.

Inhibición enzimática

Se ha demostrado que los ácidos borónicos son efectivos como inhibidores de varias enzimas. Por ejemplo, pueden utilizarse para la inhibición selectiva de proteasas presentes en las mitocondrias, como la ClpXP humana .

Reacciones de acoplamiento cruzado

Los ácidos borónicos y sus derivados se utilizan comúnmente en reacciones de acoplamiento cruzado. Estas reacciones son fundamentales para crear moléculas complejas para la industria farmacéutica y la ciencia de materiales .

Catálisis

También pueden desempeñar un papel en la catálisis, particularmente en la formación de enlaces carbono-nitrógeno, que son esenciales en la síntesis de muchos compuestos orgánicos .

Química medicinal

En la química medicinal, los ácidos borónicos se utilizan para la síntesis de varios agentes terapéuticos debido a su reactividad única y su capacidad para formar enlaces covalentes estables con moléculas biológicas .

Materiales poliméricos

Los ácidos borónicos se utilizan en la síntesis de materiales poliméricos. Su capacidad para formar enlaces covalentes reversibles los hace adecuados para crear materiales autorreparables .

Materiales optoelectrónicos

Por último, encuentran aplicaciones en materiales optoelectrónicos debido a sus propiedades electrónicas, que pueden aprovecharse en el desarrollo de dispositivos electrónicos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Boronic acids, including “(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid”, have a wide range of applications in organic chemistry, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . As such, research into new synthesis methods, reactions, and applications of these compounds is ongoing.

Análisis Bioquímico

Biochemical Properties

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with various enzymes and proteins, forming reversible covalent bonds with active site residues. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can interact with other biomolecules such as glycoproteins, influencing their function and stability.

Cellular Effects

The effects of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Furthermore, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . This compound can also bind to other biomolecules, such as receptors and transporters, affecting their function and activity. Additionally, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust dosages to minimize adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating enzyme activity, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific tissues or organelles. These interactions can influence the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production.

Propiedades

IUPAC Name |

[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681346 | |

| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-74-3 | |

| Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

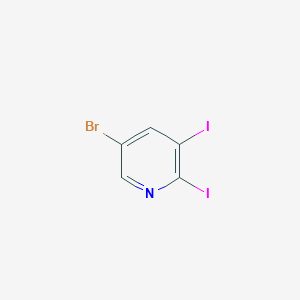

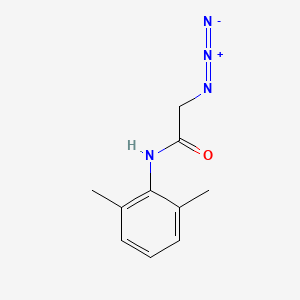

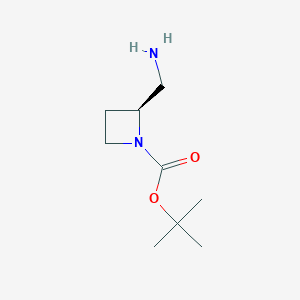

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

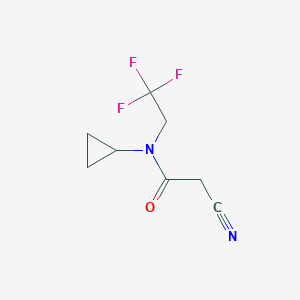

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)

![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)